molecular formula C18H24N2O3 B7455101 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

Cat. No. B7455101
M. Wt: 316.4 g/mol
InChI Key: CXOLBKCNOHBITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione, also known as MPD, is a synthetic compound that has gained attention for its potential applications in scientific research. In

Mechanism of Action

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione acts as a positive allosteric modulator of NMDA receptors, increasing their activity in a dose-dependent manner. This leads to an increase in calcium influx and subsequent activation of downstream signaling pathways. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione also activates the PI3K/Akt pathway, which has been implicated in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors, 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have other biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages for use in lab experiments. It is a selective modulator of NMDA receptors, meaning it does not affect other glutamate receptors. It also has good bioavailability and can cross the blood-brain barrier, making it useful for studying the effects of NMDA receptor modulation in vivo. However, 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has a relatively short half-life and can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have neuroprotective effects in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione in synaptic plasticity and learning and memory processes. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to enhance long-term potentiation, a process involved in learning and memory, and further research could explore its potential as a cognitive enhancer.

Synthesis Methods

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is synthesized through a multi-step process that involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)ethanol. This is then reacted with 1,3-diaminopropane to form the spirocyclic intermediate, which is then treated with maleic anhydride to yield 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione.

Scientific Research Applications

3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to have neuroprotective effects, reducing damage to neurons in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14-8-4-5-9-15(14)23-13-12-20-16(21)18(19-17(20)22)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOLBKCNOHBITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C(=O)C3(CCCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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